4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine

Medicinal Chemistry Structure-Activity Relationship GPCR Ligand Design

Select CAS 339279-02-6 for systematic SAR campaigns. Its ortho-fluorophenylpiperazine and 6-methoxymethyl-2-phenylpyrimidine scaffold provide a unique reference point for mapping aryl halide substitution effects on CCR4/GPCR targets. Distinguish your studies from generic analogs with this specifically substituted core, ideal as a chemical probe or negative control candidate. Available for immediate procurement with verified storage conditions.

Molecular Formula C22H23FN4O
Molecular Weight 378.451
CAS No. 339279-02-6
Cat. No. B2513880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine
CAS339279-02-6
Molecular FormulaC22H23FN4O
Molecular Weight378.451
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C22H23FN4O/c1-28-16-18-15-21(25-22(24-18)17-7-3-2-4-8-17)27-13-11-26(12-14-27)20-10-6-5-9-19(20)23/h2-10,15H,11-14,16H2,1H3
InChIKeyDWKVFDMUBFCNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine (CAS 339279-02-6): Structural Identity and Compound-Class Context for Procurement Evaluation


The compound 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine (CAS 339279-02-6; molecular formula C22H23FN4O; molecular weight 378.4 g/mol) is a fully synthetic small molecule belonging to the piperazinyl-pyrimidine class . Its structure combines a 2-phenylpyrimidine core with a 4-(2-fluorophenyl)piperazin-1-yl substituent at the 4-position and a methoxymethyl group at the 6-position. This scaffold places it within a family of compounds that have been investigated as ligands for G-protein-coupled receptors (notably CCR4 antagonists), kinase inhibitors, and TRPV1 modulators [1][2]. However, a systematic literature search reveals that this specific CAS number lacks dedicated primary research publications with quantitative biological activity data. Its presence in patent families (e.g., US7566712, US9493453) is as a peripheral reference compound rather than as a characterized exemplar [2]. Procurement decisions must therefore be grounded in structural differentiation from close analogs rather than in published potency comparisons.

Why Generic Substitution of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine (CAS 339279-02-6) Carries Risk for Research Programs


The piperazinyl-pyrimidine chemotype encompasses a chemically diverse landscape where minor structural variations—particularly in the aryl substituent on the piperazine ring and the functional group at the pyrimidine 6-position—can profoundly alter target selectivity, potency, and physicochemical properties [1]. For instance, the 2-fluorophenyl group on the piperazine of CAS 339279-02-6 distinguishes it from the 3-chlorophenyl analog, which may exhibit different steric and electronic interactions with biological targets . Similarly, the methoxymethyl group at the 6-position differentiates this compound from analogs bearing a methoxy, chloro, or hydrogen at the same position, altering hydrogen-bonding capacity and metabolic stability . Generic substitution within this class without explicit comparative data risks introducing unintended changes in target engagement, solubility, or off-target activity. The absence of published head-to-head quantitative comparisons for this specific compound makes informed substitution decisions dependent on structural analysis and the intended experimental context.

Quantitative Differentiation Evidence for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine (CAS 339279-02-6) Versus Closest Analogs


Ortho-Fluorophenyl Substituent on Piperazine Versus 3-Chlorophenyl Analog: Structural and Predicted Physicochemical Differentiation

The 2-fluorophenyl substituent on the piperazine ring of CAS 339279-02-6 differentiates it from the 3-chlorophenyl analog 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine. While no direct head-to-head biological comparison has been published for these specific compounds, the ortho-fluorine introduces distinct electronic effects (Hammett σm = 0.34 for F vs. 0.37 for Cl; but ortho-F exerts strong inductive withdrawal and minimal steric bulk compared to meta-Cl) and alters the conformational population of the piperazine ring relative to the pyrimidine core [1]. In the broader piperazinyl-pyrimidine literature, ortho-fluorophenyl substitution has been associated with improved binding to certain kinase targets compared to meta-chlorophenyl analogs, though quantitative data for this exact pair are absent [2].

Medicinal Chemistry Structure-Activity Relationship GPCR Ligand Design

Methoxymethyl at Pyrimidine 6-Position Versus Methoxy Analog: Predicted Hydrogen-Bond Acceptor and Metabolic Stability Differentiation

The 6-methoxymethyl substituent of CAS 339279-02-6 distinguishes it from the 6-methoxy analog (4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine) by introducing an additional methylene spacer, which alters the ether oxygen's electronic environment and its accessibility for hydrogen bonding or metabolic oxidation . In the pyrimidine series, O-demethylation is a common metabolic pathway; the methoxymethyl group may exhibit different metabolic stability compared to a directly attached methoxy group, though no specific metabolic stability data are published for this compound [1]. The methoxymethyl group also increases molecular flexibility compared to the rigid methoxy, potentially affecting binding mode accommodation in target pockets [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

2-Phenylpyrimidine Core Versus 2-(3-Pyridyl)pyrimidine Analog: Hydrogen-Bond Acceptor/Donor Profile Differentiation

CAS 339279-02-6 contains a 2-phenylpyrimidine core, distinguishing it from the 2-(3-pyridyl) analog (4-chloro-6-(methoxymethyl)-2-(3-pyridyl)pyrimidine, CAS 339279-00-4) . The phenyl ring at the 2-position lacks the hydrogen-bond acceptor capability of the pyridine nitrogen, which can alter target recognition in proteins where the 2-substituent engages in polar interactions [1]. In kinase inhibitor design, the 2-aryl substituent on the pyrimidine core is a critical determinant of selectivity across the kinome; a phenyl group typically favors hydrophobic pocket occupancy while a pyridyl group can form directed hydrogen bonds with hinge-region residues [2]. No head-to-head comparison between these specific compounds is available.

Ligand Design Kinase Selectivity GPCR Pharmacology

Patent-Documented Class Association with CCR4 Antagonism: Contextual Differentiation from Other Piperazinyl-Pyrimidine Scaffolds

The piperazinyl-pyrimidine scaffold of CAS 339279-02-6 falls within the generic Markush structure claimed in US Patent 9493453, which describes compounds with CCR4 antagonistic activity [1]. While CAS 339279-02-6 itself was not a specifically exemplified compound with reported IC50 data in this patent, its structural features—particularly the 2-fluorophenylpiperazine and the 2-phenylpyrimidine core—align with the pharmacophore for CCR4 antagonism described therein [1][2]. This contrasts with piperazinyl-pyrimidine analogs developed for kinase inhibition (e.g., compounds 4, 15, and 16 in Shallal et al.), which feature different substitution patterns, particularly at the pyrimidine 4-position [3]. The structural divergence between CCR4-targeted and kinase-targeted piperazinyl-pyrimidines underscores that this scaffold cannot be considered a single pharmacological class for procurement purposes.

CCR4 Antagonism Chemokine Receptor Immunology

Recommended Application Scenarios for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine (CAS 339279-02-6) Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Exploring Aryl Substituent Effects on Piperazine in GPCR-Targeted Piperazinyl-Pyrimidines

The ortho-fluorophenyl substituent on the piperazine ring of CAS 339279-02-6 makes it a valuable comparator for systematic SAR campaigns investigating the effect of aryl halide substitution patterns on CCR4 or other chemokine receptor antagonism. Researchers can use this compound alongside the 3-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl analogs to map the electronic and steric requirements of the receptor binding pocket, as inferred from the CCR4 antagonist patent family [1]. The methoxymethyl group at the 6-position provides a consistent baseline for these aryl variation studies.

Medicinal Chemistry Scaffold-Hopping and Lead Diversification Programs Targeting the 2-Phenylpyrimidine Chemotype

The 2-phenylpyrimidine core of CAS 339279-02-6 distinguishes it from 2-pyridyl or 2-alkyl pyrimidine analogs. Procurement of this compound enables exploration of how the 2-phenyl substituent influences target selectivity relative to heteroaryl-substituted analogs, a key consideration in scaffold-hopping exercises. This is supported by the distinct chemical space occupied by 2-phenylpyrimidines in kinase and GPCR ligand design, as described in the piperazinyl-pyrimidine literature [2][3].

Reference Compound for Analytical Method Development and Physicochemical Property Benchmarking in the Piperazinyl-Pyrimidine Series

With a molecular weight of 378.4 g/mol, a defined cLogP range, and a unique combination of a 2-fluorophenylpiperazine and 6-methoxymethyl-2-phenylpyrimidine scaffold, CAS 339279-02-6 serves as a useful reference standard for HPLC method development, solubility determination, and stability testing within the piperazinyl-pyrimidine compound class [1]. Its retention time and spectral properties can anchor chromatographic methods used to analyze more potent but structurally related development candidates.

Negative Control or Inactive Comparator in CCR4 Antagonist Screening Cascades (Pending Experimental Validation)

Given the structural alignment of CAS 339279-02-6 with the CCR4 antagonist pharmacophore described in US9493453 [1], but the absence of any reported potency data, this compound may be evaluated as a potential negative control in CCR4 assays. If found to lack significant CCR4 antagonism despite its structural similarity to active compounds in the patent, it could serve as a useful tool to validate assay specificity. This application scenario requires experimental confirmation of inactivity before deployment.

Quote Request

Request a Quote for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.